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cis-2-(Trifluoromethyl)cyclohexanol

Cat. No.: B8185271
M. Wt: 168.16 g/mol
InChI Key: BGAGPUHWVOHHTP-NTSWFWBYSA-N
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Description

Significance of Fluorinated Cyclohexanol (B46403) Architectures in Contemporary Organic Chemistry

Fluorinated cyclohexanol frameworks are crucial building blocks in modern organic synthesis. The high electronegativity and steric demand of fluorine or a trifluoromethyl group can influence the conformational preferences of the cyclohexane (B81311) ring, which in turn affects the molecule's reactivity and interactions with other molecules. nih.govnih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts increased thermal and metabolic stability to the molecule. nih.gov

The strategic placement of fluorine atoms can lead to molecules with unique polarities. For instance, all-cis fluorinated cyclohexanes can exhibit high dipole moments, making them useful in supramolecular chemistry for binding anions and forming gels. rsc.orgnih.gov In medicinal chemistry, the introduction of fluorinated cycloalkyl groups can significantly impact a compound's acidity, basicity, lipophilicity, and conformational behavior, which are key parameters in drug discovery. nih.gov

The presence of fluorine can also facilitate unique non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical in the design of catalysts and functional materials. nih.govrsc.org The development of synthetic methods to access these fluorinated structures, including nucleophilic fluorinations and cycloadditions, is an active area of research. nih.govnih.gov

Overview of Key Research Trajectories Pertaining to cis-2-(Trifluoromethyl)cyclohexanol

Research concerning this compound is multifaceted, with significant efforts directed towards its synthesis, conformational analysis, and application as a building block. The CAS Registry Number for the mixture of cis and trans isomers of 2-(Trifluoromethyl)cyclohexanol (B1306056) is 104282-19-1. sigmaaldrich.com

Key research areas include:

Stereoselective Synthesis: Developing efficient and highly stereoselective methods for the synthesis of this compound is a primary focus. This often involves the reduction of the corresponding ketone, 2-(trifluoromethyl)cyclohexanone (B1306057), where controlling the stereochemical outcome is a significant challenge. Various catalytic systems are being explored to achieve high diastereoselectivity in favor of the cis isomer. organic-chemistry.org

Conformational Analysis: Understanding the conformational preferences of this compound is crucial for predicting its reactivity and properties. Like other substituted cyclohexanols, it exists as an equilibrium of chair conformations. gmu.edu The interplay between the sterically demanding trifluoromethyl group and the hydroxyl group, and their preference for axial or equatorial positions, is a subject of both experimental (NMR spectroscopy) and theoretical (computational chemistry) investigation. nih.govucsb.edu Studies on related cis-2-halocyclohexanols have shown that the preferred conformation can be influenced by solvent effects and intramolecular hydrogen bonding. nih.gov

Applications in Synthesis: The unique structural and electronic properties of this compound make it a valuable precursor for the synthesis of more complex fluorinated molecules. Its functional groups can be further elaborated to introduce other functionalities, leading to novel compounds with potential applications in medicinal chemistry and materials science. Research in this area explores the transformation of the hydroxyl group and the utilization of the trifluoromethyl group to direct further reactions.

Interactive Data Tables

Below are interactive tables summarizing key research findings related to fluorinated cyclohexanols.

Table 1: Conformational Preferences of Substituted Cyclohexanols

CompoundSubstituent 1Substituent 2Preferred Conformation (Group 1)Preferred Conformation (Group 2)Key FindingsReference
cis-2-MethylcyclohexanolMethylHydroxylAxialEquatorialThe equatorial position is generally favored for alkyl substituents to minimize steric strain. gmu.edu gmu.edunist.gov
cis-2-HalocyclohexanolsHalogenHydroxylAxialEquatorialThe conformer with an equatorial hydroxyl and axial halogen is preferred, with its population being around 60-70% irrespective of the solvent or halogen. nih.gov nih.gov
All-cis-2,4,6-trifluorocyclohexane-1,3,5-triolFluoroHydroxylAxial (F)Equatorial (OH)The conformation with axial fluorine atoms and equatorial hydroxyl groups exhibits a very high dipole moment. nih.gov nih.gov

Table 2: Synthetic Approaches to Cyclohexanol Derivatives

Reaction TypeSubstrateReagentsProductKey FeaturesReference
Stereoselective ReductionCyclic KetonesLithium dispersion, FeCl₂·4H₂O or CuCl₂·2H₂O, THFThermodynamically stable alcoholsHighly stereoselective and efficient protocol. organic-chemistry.org organic-chemistry.org
Hydrogenationα,β-Unsaturated CarbonylsHydride donor, Metal catalystCyclic aldol (B89426) productsHighly diastereoselective aldol and Michael cycloreductions. organic-chemistry.org organic-chemistry.org
Cyclopropanation1-Fluoro-1-(phenylsulfonyl)ethylene, Diazo estersRhodium catalystcis-2-Fluorocyclopropanecarboxylic acidStereoselective synthesis of cis-fluorinated cyclopropanes. nih.gov nih.gov
DeoxofluorinationAlcoholTf₂O, Fluoride (B91410) sourceFluoroalkaneIntroduction of fluorine via hydroxyl group substitution. chemrxiv.org chemrxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11F3O B8185271 cis-2-(Trifluoromethyl)cyclohexanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-2-(trifluoromethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6,11H,1-4H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAGPUHWVOHHTP-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Strategies for Cis 2 Trifluoromethyl Cyclohexanol

General Synthetic Routes to Trifluoromethylated Cyclohexanols

The introduction of a trifluoromethyl group onto a cyclohexanol (B46403) scaffold can be achieved through several fundamental approaches. These methods generally involve either the direct addition of a trifluoromethyl nucleophile to a ketone or the construction of the ring system with the CF3 group already incorporated.

Fluorination Reactions and Ring Construction Strategies

An alternative to direct trifluoromethylation is the construction of the cyclohexanol ring where the trifluoromethyl group is introduced as part of a building block or through fluorination of a pre-functionalized ring.

One such strategy involves the direct hydrogenation of substituted benzene (B151609) rings. For instance, researchers have demonstrated that direct aryl hydrogenation of hexakis(trifluoromethyl)benzene using specific rhodium catalysts can produce all-cis hexakis(trifluoromethyl)cyclohexane. researchgate.net While this example involves multiple CF3 groups, the principle of creating all-cis stereochemistry through catalytic hydrogenation of a planar aromatic precursor is a powerful ring construction strategy. researchgate.net This approach, applied to appropriately substituted phenols or anisoles, could theoretically yield trifluoromethylated cyclohexanols after hydrogenation and demethylation, as has been demonstrated for related all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol systems. nih.govresearchgate.net

Stereoselective Synthesis of cis-2-(Trifluoromethyl)cyclohexanol and Analogues

Achieving the specific cis configuration in 2-(trifluoromethyl)cyclohexanol (B1306056) requires sophisticated stereoselective synthetic methods. These approaches are critical for producing enantiomerically pure compounds for applications in pharmaceuticals and materials science. nih.gov

Diastereoselective Control in Synthetic Pathways

The primary method for controlling the diastereoselectivity to favor the cis isomer is the stereoselective reduction of the intermediate ketone, 2-(trifluoromethyl)cyclohexanone (B1306057). The relative orientation of the trifluoromethyl and hydroxyl groups is determined by the trajectory of the reducing agent's approach to the carbonyl group.

The stereochemical outcome is governed by steric and electronic factors. Reduction with bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), typically results in the hydride attacking from the less hindered equatorial face, leading to the formation of the cis-alcohol, where the hydroxyl group is axial and the CF3 group is equatorial. Conversely, reduction with smaller, unhindered reagents like sodium borohydride (B1222165) may lead to a mixture of diastereomers or favor the trans product. The precise diastereomeric ratio is highly dependent on the specific reducing agent, solvent, and reaction temperature. The diastereoselective synthesis of highly substituted cyclohexanones has been achieved with complete diastereoselectivity in many cases, highlighting the feasibility of such controlled reductions. beilstein-journals.org

Table 1: Diastereoselective Reduction of 2-(Trifluoromethyl)cyclohexanone This table is illustrative and based on general principles of stereoselective ketone reduction. Specific experimental data for this exact substrate may vary.

Reducing Agent Typical Solvent Expected Major Isomer Rationale
Sodium Borohydride (NaBH4) Methanol trans Axial attack by a small, unhindered reagent.
Lithium Aluminum Hydride (LiAlH4) THF / Diethyl Ether Mixture/trans Small, highly reactive reagent, often less selective. nih.gov
L-Selectride® THF cis Bulky reagent attacks from the less hindered equatorial face.

Enantioselective Approaches Utilizing Chiral Catalysts and Auxiliaries

To produce a single enantiomer of this compound, enantioselective methods are required. These often involve the asymmetric reduction of 2-(trifluoromethyl)cyclohexanone or the asymmetric addition of a CF3 group to cyclohexanone (B45756) using chiral catalysts.

Catalytic asymmetric transfer hydrogenation is a powerful technique. For example, chiral phosphoric acid catalysts have been used in the highly enantioselective transfer hydrogenation of imines derived from related cyclic ketones, achieving excellent enantioselectivities. researchgate.net Similarly, chiral iridium or rhodium photocatalysts can facilitate enantio- and diastereoselective syntheses of related trifluoromethylated alcohols. nih.govrsc.org The use of chiral bifunctional catalysts, such as a glucose-based secondary amine-thiourea, has proven effective in the asymmetric Michael addition of cyclohexanone to nitroolefins, yielding products with excellent diastereo- and enantioselectivities (up to >99/1 dr and 97% ee), demonstrating the power of organocatalysis in controlling stereochemistry on a cyclohexane (B81311) ring. rsc.org

Table 2: Enantioselective Catalytic Approaches This table presents examples of catalyst systems used for analogous enantioselective transformations.

Reaction Type Catalyst System Substrate Type Key Feature
Asymmetric Hydrogenation Rh/f-spiroPhos complex α-Trifluoromethylidene lactams Produces chiral CF3-containing lactams with up to 99.9% ee. rsc.org
Asymmetric Transfer Hydrogenation Chiral Phosphoric Acid Cyclophane-derived imines Kinetic resolution yielding products with high ee. researchgate.net
Photocatalytic Addition Chiral Iridium Complex Tertiary amines and trifluoromethyl ketones Good yields and excellent stereoselectivity for 1,2-amino alcohols. nih.gov

Chiral Auxiliary-Mediated Asymmetric Synthesis of Cyclohexanol Derivatives

An alternative strategy for asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. acs.org After the key stereocenter-forming step, the auxiliary is removed.

For the synthesis of chiral cyclohexanol derivatives, a substrate can be attached to a chiral auxiliary, such as one derived from (R)-phenylglycinol or trans-2-tritylcyclohexanol. acs.orgresearchgate.net The bulky auxiliary then blocks one face of the molecule, forcing a reagent to attack from the opposite, less hindered face with high diastereoselectivity.

A "temporary stereocentre" approach is another sophisticated strategy. This involves an initial aldol (B89426) reaction to create a temporary hydroxyl stereocenter, which then directs a subsequent reaction like a cyclopropanation. rsc.org A final retro-aldol reaction removes the temporary stereocenter and the auxiliary, leaving the desired enantiomerically enriched product. rsc.org While not directly reported for this compound, these established principles provide a clear roadmap for its potential asymmetric synthesis.

Process Development and Scale-Up Considerations in Fluorinated Cyclohexanol Preparation

The transition from a laboratory-scale synthesis to large-scale industrial production of fluorinated cyclohexanols like this compound introduces significant challenges. These include ensuring safety, maintaining product quality and stereoselectivity, and achieving economic viability. Modern process development addresses these issues through careful planning and the adoption of advanced manufacturing technologies. researchgate.netchimia.ch

A major consideration in scaling up is the management of potentially hazardous reagents and reaction conditions. nih.gov For example, catalytic hydrogenations require handling flammable hydrogen gas at high pressures, while certain fluorination techniques may use toxic and corrosive reagents. Furthermore, many of these reactions are highly exothermic, and improper heat management at a large scale can lead to thermal runaways, side reactions, and a loss of stereoselectivity. acs.org

A key innovation in addressing these scale-up challenges is the adoption of continuous flow chemistry. nih.govyoutube.com Unlike traditional batch processing, where all reagents are mixed in a large vessel, flow chemistry involves pumping reagents through a network of tubes or microreactors where the reaction occurs. youtube.com This approach offers several advantages for the preparation of fluorinated compounds.

Table 2: Comparison of Batch vs. Flow Chemistry for Fluorinated Cyclohexanol Synthesis

Feature Batch Processing Flow Chemistry
Safety Higher risk due to large volumes of hazardous materials and potential for thermal runaway. youtube.com Significantly improved safety due to small reactor volumes and superior heat exchange, minimizing risks. nih.govyoutube.com
Heat Transfer Inefficient, leading to temperature gradients and potential side reactions. Excellent heat transfer due to high surface-area-to-volume ratio, allowing precise temperature control. nih.gov
Scalability Difficult; requires re-engineering of reactors and re-optimization of processes ("scale-up issues"). Straightforward; production is scaled by running the system for longer periods ("scaling out") without changing conditions. youtube.com
Process Control Limited control over mixing and reaction time, leading to variability. Precise control over residence time, temperature, and pressure, resulting in higher consistency and product quality. nih.gov

| Reagent Handling | Can be challenging for gases and hazardous liquids at large scales. | Well-suited for multiphasic reactions (gas-liquid) and handling of hazardous intermediates in a contained system. |

For the synthesis of this compound, implementing a flow process for either the catalytic hydrogenation of the phenol (B47542) precursor or the stereoselective reduction of the ketone precursor could lead to a safer, more consistent, and more efficient manufacturing process. For instance, a packed-bed reactor containing a hydrogenation catalyst could be used in a flow system to allow for precise control over hydrogen pressure and temperature, thus maximizing the yield and selectivity of the desired cis isomer. youtube.com

Furthermore, process development must also focus on optimizing catalyst loading and lifecycle to minimize costs. researchgate.net Efficient downstream processing, including techniques for isomer separation like chromatography or crystallization, is also crucial for isolating the high-purity this compound required for its final applications.

Reaction Mechanisms and Reactivity Profiles of Cis 2 Trifluoromethyl Cyclohexanol

Mechanistic Elucidation of Trifluoromethylation Reactions

The synthesis of 2-(trifluoromethyl)cyclohexanols involves the introduction of the CF₃ group, which can be achieved through various mechanistic pathways. The choice of method depends on the starting material and desired stereochemistry.

Radical-Mediated Pathways in Trifluoromethyl Group Introduction

Radical trifluoromethylation is a prominent method for forming C-CF₃ bonds. These reactions typically involve the generation of a highly reactive trifluoromethyl radical (•CF₃). A common strategy employs reagents like Umemoto's reagent, which can undergo homolysis upon light irradiation to produce the •CF₃ species. nih.gov

The proposed mechanism for such a reaction, when applied to a cyclohexene (B86901) precursor, would proceed as follows:

Initiation : A radical initiator or photolysis generates the trifluoromethyl radical (•CF₃) from a suitable source. nih.gov

Propagation : The •CF₃ radical adds to the double bond of cyclohexene, forming a substituted cyclohexyl radical intermediate.

Chain Transfer/Termination : This radical intermediate can then abstract a hydrogen atom from another molecule or participate in further reactions to yield the trifluoromethylated cyclohexane (B81311) product. Subsequent functionalization would be required to introduce the hydroxyl group.

Experimental studies on other systems have shown that the trifluoromethylation of N-aryl-N-hydroxylamine derivatives proceeds via a radical recombination reaction between a N-hydroxyl radical and a trifluoromethyl radical. nih.gov This highlights the versatility of radical-based approaches in forming bonds to the CF₃ group. nih.gov

Nucleophilic Addition and Substitution Mechanisms

An alternative and widely used approach involves the nucleophilic addition of a "CF₃⁻" synthon to an electrophilic carbonyl group. While the CF₃⁻ anion itself is unstable, reagents like Ruppert's reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) serve as effective CF₃⁻ equivalents.

The mechanism for synthesizing cis-2-(trifluoromethyl)cyclohexanol via this pathway from cyclohexanone (B45756) is as follows:

Nucleophilic Addition : In the presence of a fluoride (B91410) source (e.g., TBAF) to activate the silicon, the TMSCF₃ reagent delivers a nucleophilic trifluoromethyl group to the electrophilic carbonyl carbon of cyclohexanone. youtube.com This attacks the planar carbonyl group, forming a tetrahedral intermediate, a trifluoromethylated silyl (B83357) ether. youtube.com

Protonation/Hydrolysis : Subsequent workup with an acid source protonates the oxygen atom, yielding 1-(trifluoromethyl)cyclohexanol.

Stereoselective Reduction : The final step to obtain the target alcohol would involve a separate reaction sequence, often starting from 2-(trifluoromethyl)cyclohexanone (B1306057). Stereoselective reduction of the ketone would then yield a mixture of cis- and trans-2-(trifluoromethyl)cyclohexanol, with the ratio depending on the reducing agent and reaction conditions.

Nucleophilic substitution reactions (Sₙ1 and Sₙ2) are fundamental in organic chemistry, and while not the primary route for introducing the CF₃ group itself, they are relevant to the subsequent transformations of the alcohol. youtube.com

Influence of the Trifluoromethyl Substituent on Reactivity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, and its presence at the C2 position of the cyclohexanol (B46403) ring dramatically influences the molecule's reactivity. nih.gov

Electronic Effects of the Trifluoromethyl Group on Reaction Centers

The primary electronic influence of the trifluoromethyl group is its strong inductive effect (-I effect). nih.gov This effect has several significant consequences:

Increased Acidity : The CF₃ group strongly withdraws electron density from the adjacent carbon and, by extension, from the oxygen of the hydroxyl group. This stabilizes the corresponding alkoxide anion, making this compound more acidic than cyclohexanol itself.

Electrophilic Activation : The electron-withdrawing nature of the CF₃ group enhances the electrophilic character of adjacent reaction sites. nih.gov In the context of the corresponding ketone, 2-(trifluoromethyl)cyclohexanone, the carbonyl carbon becomes significantly more electrophilic and susceptible to nucleophilic attack.

Destabilization of Carbocations : Conversely, the CF₃ group strongly destabilizes any positive charge on the adjacent carbon (C2). This makes reactions proceeding through a carbocation at this position, such as an Sₙ1 reaction where the hydroxyl group acts as a leaving group, highly unfavorable.

Table 1: Comparison of Inductive Effects of Substituents
SubstituentHammett Sigma (σₚ) ValueInductive EffectImpact on Acidity of Cyclohexanol
-H0.00NeutralBaseline
-CH₃-0.17Electron-DonatingDecreases
-Cl+0.23Electron-WithdrawingIncreases
-CF₃+0.54Strongly Electron-WithdrawingStrongly Increases

Steric Control in Reaction Stereoselectivity and Pathways

The trifluoromethyl group is sterically demanding. In this compound, both the hydroxyl and trifluoromethyl groups are on the same face of the ring, which has a profound impact on the molecule's preferred conformations and its interactions with reagents.

Conformational Preference : The bulky CF₃ group will preferentially occupy an equatorial position to minimize steric strain (A-value). In the cis isomer, this preference forces the hydroxyl group into an axial position, which can influence its reactivity in elimination or substitution reactions.

Stereodirection : The CF₃ group can sterically hinder the approach of reagents. For example, in an oxidation reaction of the alcohol to the ketone, the bulky group may direct the oxidizing agent to the less hindered face of the molecule. Similarly, in reactions involving the hydroxyl group, its cis relationship with the bulky CF₃ group can influence the stereochemical outcome. Studies have shown that the CF₃ group can lead to unusual chemo-, regio-, and stereoselectivities in reactions due to these combined electronic and steric effects. nih.gov

Cyclohexanol Ring Reactivity and Transformative Chemistry

The reactivity of the cyclohexanol ring in this compound is distinct from that of its non-fluorinated or trans counterparts. The specific cis arrangement of the -OH and -CF₃ groups enables unique reaction pathways.

A key reaction pathway is elimination. A well-established analogy is the reaction of cis-2-chlorocyclohexanol with a base like sodium hydroxide. In this case, the base abstracts the acidic proton from the hydroxyl group. However, because the resulting alkoxide and the chlorine atom are cis, they cannot undergo the anti-periplanar attack required for intramolecular Sₙ2 reaction to form an epoxide. vaia.com Instead, the base promotes an E2 elimination, leading to the formation of an enol which rapidly tautomerizes to cyclohexanone. vaia.com

Applying this principle to this compound, a similar base-induced reaction would be expected to yield 2-(trifluoromethyl)cyclohexanone.

Deprotonation : A base removes the acidic proton from the hydroxyl group to form an alkoxide.

Elimination : The resulting alkoxide could facilitate the elimination of a proton from the adjacent carbon (C1), though this is less likely. More plausibly, under different conditions, if the hydroxyl group were converted to a good leaving group (e.g., a tosylate), an E2 elimination would be highly favored. The regioselectivity of this elimination would be influenced by the acidity of the ring protons, which is in turn affected by the CF₃ group.

Table 2: Predicted Reactivity of cis-2-(Trifluoromethyl)cyclohexanol
Reaction TypeReagentsPredicted Major ProductMechanistic Notes
OxidationPCC, DMP, or Swern2-(Trifluoromethyl)cyclohexanoneStandard oxidation of a secondary alcohol.
Base-Induced ReactionNaOH, H₂OLikely formation of 2-(Trifluoromethyl)cyclohexanoneAnalogous to the reaction of cis-2-chlorocyclohexanol, proceeding through an enol intermediate. vaia.com
Substitution (Sₙ2)HBrReaction is slow/unlikely-OH is a poor leaving group; protonation helps, but the CF₃ group disfavors any cationic character at C2.

Elimination Reactions and Cyclohexene Formation

The elimination of a hydroxyl group from a cyclohexanol derivative to form a cyclohexene is a classic acid-catalyzed dehydration reaction. The mechanism typically proceeds through an E1 or E2 pathway, influenced by factors such as the nature of the substrate, the strength of the acid or base, and the reaction conditions.

In the case of this compound, the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group is expected to play a significant role in the reaction's outcome. nih.gov The CF₃ group destabilizes the formation of a positive charge on the adjacent carbon, which would make an E1 pathway, involving a carbocation intermediate, less favorable. nih.gov Therefore, an E2 mechanism, which is a concerted, one-step process, would be the more probable pathway for elimination. chemistrysteps.comnih.gov

For an E2 elimination to occur in a cyclohexane system, a strict stereochemical requirement must be met: the hydrogen atom to be eliminated and the leaving group (in this case, the protonated hydroxyl group) must be in an anti-periplanar (or trans-diaxial) arrangement. libretexts.orglibretexts.orglibretexts.orglibretexts.org In the most stable chair conformation of this compound, both the hydroxyl and the trifluoromethyl groups will preferentially occupy equatorial positions to minimize steric strain. For the hydroxyl group to be in an axial position, which is necessary for elimination, the ring must flip to a less stable conformation.

Once in the diaxial conformation, the base can abstract an anti-periplanar proton from either the C1 or C3 position. The regioselectivity of this elimination (i.e., whether the double bond forms between C1-C2 or C2-C3) would be governed by Zaitsev's rule, which predicts the formation of the more substituted, and thus more stable, alkene. masterorganicchemistry.com However, the electronic effect of the CF₃ group could influence this outcome. Due to its strong inductive effect, the acidity of the proton at C2 would be increased, potentially favoring its abstraction. This could lead to the formation of 1-(trifluoromethyl)cyclohexene.

Table 1: Postulated Elimination Products of this compound

Product NameChemical StructurePredicted Major/Minor Product (Theoretical)
1-(Trifluoromethyl)cyclohexene[Structure Placeholder]Potentially favored due to electronic effects
3-(Trifluoromethyl)cyclohexene[Structure Placeholder]Potentially disfavored

Note: This table is theoretical and not based on experimental data.

Cycloaddition Reactions Leading to Fluorinated Cyclic Systems

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic systems. wikipedia.orgmasterorganicchemistry.com The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a six-membered ring. libretexts.orgyoutube.com The cyclohexene derivative formed from the elimination of this compound, namely 1-(trifluoromethyl)cyclohexene, could potentially act as a dienophile in such reactions.

The reactivity of an alkene in a Diels-Alder reaction is significantly influenced by the electronic nature of its substituents. libretexts.org Electron-withdrawing groups on the dienophile generally enhance its reactivity towards electron-rich dienes. The trifluoromethyl group is a potent electron-withdrawing group, and therefore, 1-(trifluoromethyl)cyclohexene would be expected to be a reactive dienophile. nih.gov

The cycloaddition of 1-(trifluoromethyl)cyclohexene with a conjugated diene, for example, 1,3-butadiene, would lead to the formation of a new fluorinated bicyclic system. The regioselectivity and stereoselectivity of such a reaction would be governed by the established principles of the Diels-Alder reaction, including the "endo rule," which predicts the preferential formation of the endo stereoisomer. wikipedia.org

Furthermore, other types of cycloadditions, such as [3+2] cycloadditions with nitrones or azides, could potentially be employed to synthesize various fluorinated heterocyclic systems from a trifluoromethyl-substituted cyclohexene. bibliotekanauki.plrsc.org These reactions offer a versatile route to complex molecules containing both fluorine and a heterocyclic motif. researchgate.netresearchgate.net

Table 2: Hypothetical Cycloaddition Reaction of 1-(Trifluoromethyl)cyclohexene

ReactantsReaction TypePotential Product
1-(Trifluoromethyl)cyclohexene + 1,3-ButadieneDiels-Alder [4+2]4-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene
1-(Trifluoromethyl)cyclohexene + Phenylnitrone[3+2] CycloadditionIsoxazolidine derivative

Note: This table presents hypothetical reactions and is not based on published experimental results.

Stereochemical Aspects and Stereocontrol in Cis 2 Trifluoromethyl Cyclohexanol Synthesis

Fundamental Principles of Stereochemistry in Cyclohexanol (B46403) Derivatives

The stereochemistry of substituted cyclohexanols, such as cis-2-(Trifluoromethyl)cyclohexanol, is governed by the spatial arrangement of substituents on the cyclohexane (B81311) ring. This arrangement gives rise to distinct stereoisomers with unique chemical and physical properties.

Analysis of Diastereoisomerism in this compound Systems

In the 2-(Trifluoromethyl)cyclohexanol (B1306056) system, the relative orientation of the hydroxyl (-OH) and trifluoromethyl (-CF3) groups on the cyclohexane ring dictates the diastereomeric form. The two main diastereomers are cis and trans. In the cis isomer, both the hydroxyl and trifluoromethyl groups are on the same face of the cyclohexane ring (either both axial or both equatorial in a hypothetical planar representation, though in reality, they adopt chair conformations). Conversely, in the trans isomer, they are on opposite faces.

The conformational preference of these groups in the chair form of the cyclohexane ring is a critical aspect. For this compound, the molecule will exist as an equilibrium of two chair conformations. In one conformation, one substituent may be axial and the other equatorial, and in the other chair flip conformation, their positions will be reversed. The equilibrium will favor the conformation that minimizes steric strain, typically placing the larger group in the equatorial position. The trifluoromethyl group is significantly bulkier than the hydroxyl group, and thus the conformation where the -CF3 group is equatorial is generally more stable.

Cis and trans isomers are a type of diastereomer, meaning they are stereoisomers that are not mirror images of each other. youtube.com This difference in spatial arrangement leads to different physical properties, such as boiling point, melting point, and spectroscopic signatures.

Enantiomerism and Molecular Chirality Considerations

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. The presence of two chiral centers, at C-1 (bearing the -OH group) and C-2 (bearing the -CF3 group), gives rise to the possibility of enantiomers. For the cis configuration, there exists a pair of enantiomers: (1R,2S)-2-(Trifluoromethyl)cyclohexanol and (1S,2R)-2-(Trifluoromethyl)cyclohexanol. These enantiomers are mirror images of each other and will rotate plane-polarized light in equal but opposite directions.

The absolute configuration of each chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules. The existence of these stereoisomers necessitates stereoselective synthetic methods to obtain a single desired enantiomer, which is often crucial in applications like medicinal chemistry where different enantiomers can exhibit vastly different biological activities.

Strategies for Stereocontrol in Synthetic Reactions

Achieving high levels of stereocontrol is a central challenge in the synthesis of specific stereoisomers of substituted cyclohexanes. Both catalyst- and substrate-based approaches are employed to direct the formation of the desired cis isomer.

Catalyst-Directed Stereoselectivity in Carbon-Carbon Bond Formations

Catalyst-directed strategies are powerful tools for achieving high stereoselectivity. In the context of synthesizing fluorinated cyclic compounds, transition metal catalysts, often featuring chiral ligands, can create a chiral environment around the reacting species, favoring the formation of one stereoisomer over others.

For instance, in reactions forming the C-C bond between the trifluoromethyl group and the cyclohexane ring, or in the reduction of a precursor ketone, a chiral catalyst can selectively generate the cis relationship between the substituents. While specific examples for this compound are not extensively detailed in readily available literature, general principles from related syntheses can be inferred. For example, gold(I)-catalyzed hydrofluorination of alkynes with directing groups has been shown to yield specific regio- and stereoisomers of fluoroalkenes. nih.govnih.gov This principle of using a catalyst to direct the approach of a reactant can be conceptually applied to the synthesis of fluorinated cyclohexanols.

Biocatalysis has also emerged as a potent method for stereoselective synthesis. utdallas.edu Engineered enzymes, such as certain metalloenzymes, can catalyze reactions with high diastereo- and enantiocontrol. utdallas.edu Such biocatalytic approaches could potentially be developed for the stereoselective synthesis of this compound.

Substrate-Directed Stereocontrol and Remote Stereochemical Induction

Substrate-directed stereocontrol relies on the existing stereochemistry within the substrate to influence the stereochemical outcome of a reaction. In the synthesis of this compound, a pre-existing functional group on the cyclohexane precursor can direct an incoming reagent to a specific face of the ring.

For example, the reduction of 2-(trifluoromethyl)cyclohexanone (B1306057) can lead to a mixture of cis and trans isomers. The stereochemical outcome can be influenced by the choice of reducing agent and the reaction conditions. Bulky reducing agents may preferentially attack from the less sterically hindered face of the ketone, leading to a higher proportion of one diastereomer.

Remote stereochemical induction, where a chiral center further away from the reaction site influences the outcome, can also be a viable strategy. While more complex, this approach is a testament to the subtle conformational influences that dictate reactivity in cyclic systems.

Methodologies for Stereochemical Assignment in Fluorinated Cyclohexanols

The unambiguous determination of the stereochemistry of fluorinated cyclohexanols is crucial. A combination of spectroscopic and analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for assigning the relative stereochemistry (cis or trans). The coupling constants (J-values) between protons on the cyclohexane ring can provide information about their dihedral angles, which in turn reveals their relative spatial arrangement. For this compound, specific proton-proton and proton-fluorine coupling patterns would be expected and would differ from those of the trans isomer.

For the assignment of absolute stereochemistry (distinguishing between enantiomers), methods that interact with the chiral nature of the molecule are required. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for this purpose. nih.gov By comparing the experimental ECD spectrum of a sample to theoretical spectra calculated for the different possible enantiomers, the absolute configuration can be determined. nih.gov X-ray crystallography provides the most definitive structural information, including both relative and absolute stereochemistry, provided that a suitable single crystal of the compound or a derivative can be obtained. nih.gov

Conformational Analysis and Intramolecular Interactions of Cis 2 Trifluoromethyl Cyclohexanol

Conformational Dynamics of the Cyclohexane (B81311) Ring in Fluorinated Systems

The cyclohexane ring is not a static, planar hexagon. Instead, to alleviate angle and torsional strain, it adopts a variety of puckered conformations, the most stable of which is the chair conformation. libretexts.orgopenstax.org This inherent flexibility is a key aspect of its chemical behavior.

Chair and Non-Chair Conformations and Their Interconversion

The chair conformation is the most stable arrangement for a cyclohexane ring, with estimates suggesting that at room temperature, over 99.9% of molecules in a solution exist in this form. wikipedia.org This stability arises from its staggered arrangement of all carbon-hydrogen bonds and its ideal tetrahedral bond angles of approximately 109.5 degrees, which minimizes both torsional and angle strain. openstax.orglibretexts.org

However, the cyclohexane ring is dynamic, undergoing a rapid "ring flip" or "chair-chair interconversion" at room temperature. libretexts.orgfiveable.me This process involves the partial rotation of carbon-carbon bonds, leading the ring to pass through several higher-energy conformations. libretexts.org The interconversion pathway proceeds from a chair form, through a half-chair transition state, to a twist-boat conformation, and then through another half-chair to the alternate chair conformation. wikipedia.orgstolaf.edu The boat conformation, while not a necessary intermediate in the chair-to-chair flip, is a transition state for the interconversion of two twist-boat forms and has a lower energy than the half-chair. libretexts.orgwikipedia.org The energy barrier for this ring flip is approximately 45 kJ/mol, a value easily surmounted by the thermal energy available at room temperature, allowing for about one million interconversions per second. libretexts.org

Axial-Equatorial Equilibria of Trifluoromethyl and Hydroxyl Substituents

In a chair conformation, the twelve hydrogen atoms (or substituents) on a cyclohexane ring are not equivalent and can be classified into two types: axial and equatorial. libretexts.org Axial bonds are oriented parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the perimeter of the ring. libretexts.org During a ring flip, all axial positions become equatorial, and all equatorial positions become axial. wikipedia.org

For a monosubstituted cyclohexane, the two chair conformations resulting from a ring flip are no longer energetically equivalent. libretexts.orglibretexts.org The substituent will preferentially occupy the equatorial position to minimize steric strain. oregonstate.edu This steric hindrance, known as a 1,3-diaxial interaction, arises from the close proximity of an axial substituent to the two axial hydrogens on the same side of the ring. libretexts.org The magnitude of this preference, quantified by the A-value (the Gibbs free energy difference between the axial and equatorial conformers), depends on the size of the substituent. oregonstate.edu

In the case of cis-2-(Trifluoromethyl)cyclohexanol, there are two possible chair conformations. In one, the trifluoromethyl group is axial and the hydroxyl group is equatorial (ax-CF₃, eq-OH). In the other, the trifluoromethyl group is equatorial and the hydroxyl group is axial (eq-CF₃, ax-OH). ucsb.edu The equilibrium between these two conformers will be determined by the relative steric and electronic demands of the trifluoromethyl and hydroxyl groups, as well as any potential intramolecular interactions between them.

Impact of the Trifluoromethyl Group on Cyclohexane Conformation

The trifluoromethyl (CF₃) group is a unique substituent due to its strong electron-withdrawing nature and significant steric bulk, both of which influence the conformational preferences of the cyclohexane ring.

Electronic Effects on Conformational Stability

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily through an inductive effect. nih.gov This high electronegativity, often described as intermediate between that of fluorine and chlorine, can significantly influence the electronic environment of the cyclohexane ring. wikipedia.org The introduction of fluorine atoms can lead to stabilizing hyperconjugative interactions. For instance, studies on fluorinated cyclohexanes have shown that interactions between the σ C-H bonding orbitals and the σ* C-F antibonding orbitals (σCH → σ*CF) can stabilize certain conformations. nih.govacs.org In some cases, these electronic effects can be strong enough to favor an axial orientation of a fluorine-containing substituent, counteracting the typical steric preference for the equatorial position. nih.gov The presence of the CF₃ group can also influence the acidity and basicity of nearby functional groups, such as the hydroxyl group in this compound. wikipedia.org

Steric Strain and A-Value Considerations

The steric demand of a substituent is a critical factor in determining conformational equilibrium. The A-value represents the energetic cost of placing a substituent in the axial position due to 1,3-diaxial interactions. oregonstate.edu The larger the substituent, the greater the steric strain and the larger the A-value.

The trifluoromethyl group is sterically demanding, and its A-value has been a subject of study. Variable temperature ¹⁹F NMR studies of trifluoromethylcyclohexanes have been used to determine the conformational free energy (A-value) of the CF₃ group. researchgate.net While specific values can vary depending on the experimental conditions and the specific compound, the CF₃ group generally exhibits a significant A-value, indicating a strong preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. researchgate.net For comparison, the A-value for a methyl group is approximately 1.8 kcal/mol (7.5 kJ/mol). oregonstate.edu The table below provides A-values for some common substituents.

Substituent (Y)1,3-Diaxial Strain (kJ/mol)1,3-Diaxial Strain (kcal/mol)
F0.50.12
Cl1.00.25
Br1.00.25
OH2.10.5
CH₃3.80.9
CH₂CH₃4.00.95
CH(CH₃)₂4.61.1
C(CH₃)₃11.42.7
C₆H₅6.31.5
CO₂H2.90.7
CN0.40.1
Data sourced from Chemistry LibreTexts. libretexts.org Note that these values represent the interaction with a single hydrogen atom and must be doubled to estimate the total strain in a monosubstituted cyclohexane.

Intramolecular Interactions Governing Conformational Preferences (e.g., Hydrogen Bonding)

In addition to steric and electronic effects, intramolecular interactions can play a decisive role in the conformational equilibrium of substituted cyclohexanes. In this compound, the proximity of the hydroxyl and trifluoromethyl groups allows for the possibility of intramolecular hydrogen bonding.

An intramolecular hydrogen bond can form between the hydrogen atom of the hydroxyl group and one of the fluorine atoms of the trifluoromethyl group. The existence and strength of such a bond depend on the geometry of the conformer. In the conformation where the hydroxyl group is axial and the trifluoromethyl group is equatorial (ax-OH, eq-CF₃), the orientation of the substituents may facilitate this interaction. Conversely, in the diequatorial conformer of the trans isomer, a strong intramolecular O-H···F hydrogen bond has been shown to be a dominant factor in its conformational preference. sci-hub.se

The formation of an intramolecular hydrogen bond can stabilize a conformation that might otherwise be disfavored due to steric or other electronic effects. Studies on related fluorohydrins have provided evidence for the existence of intramolecular OH···F hydrogen bonds, even in flexible acyclic systems. nih.gov In some cases, the stabilization provided by such an interaction can be significant, on the order of several kJ/mol. nih.gov However, the importance of hydrogen bonding in determining the conformational composition can be complex, with other repulsive forces, such as those between the lone pairs of the oxygen and fluorine atoms, also playing a role. lookchem.com For cis-2-halocyclohexanols, experimental and theoretical studies have shown that the conformer with an equatorial hydroxyl group and an axial halogen is generally preferred, and that this preference can be slightly favored by hydrogen bonding. nih.gov The interplay of these attractive and repulsive forces, along with the inherent steric and electronic properties of the substituents, will ultimately determine the dominant conformation of this compound.

Advanced Spectroscopic Characterization Techniques in Cis 2 Trifluoromethyl Cyclohexanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of cis-2-(trifluoromethyl)cyclohexanol in solution. By analyzing the magnetic properties of atomic nuclei, a comprehensive picture of the connectivity and stereochemistry can be assembled.

¹H NMR for Proton Environments and Coupling Analysis

Proton NMR (¹H NMR) provides information on the chemical environment of each hydrogen atom in the molecule. In this compound, the protons on the cyclohexane (B81311) ring exhibit distinct chemical shifts due to the influence of the adjacent hydroxyl (-OH) and trifluoromethyl (-CF₃) groups. The proton on the carbon bearing the hydroxyl group (H-1) and the proton on the carbon with the trifluoromethyl group (H-2) are of particular diagnostic importance. The remaining methylene (B1212753) protons on the ring appear as a complex series of multiplets.

The coupling constants (J-values) between adjacent protons are crucial for confirming the cis stereochemistry. The magnitude of these couplings depends on the dihedral angle between the protons, which is a function of the ring's conformation.

Table 1: Representative ¹H NMR Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-1 (CHOH) ~3.8 - 4.2 Multiplet -
H-2 (CHCF₃) ~2.0 - 2.5 Multiplet -
Ring CH₂ ~1.2 - 2.0 Multiplet -

¹³C NMR for Carbon Skeleton and Chemical Shift Correlations

Carbon-13 NMR (¹³C NMR) reveals the number of unique carbon atoms and provides insight into their chemical environment. The spectrum of this compound will show seven distinct signals. The carbon atoms attached to the electron-withdrawing oxygen (C-1) and the highly electronegative trifluoromethyl group (C-2) are significantly shifted downfield.

A key feature in the ¹³C NMR spectrum is the presence of carbon-fluorine coupling. The carbon of the CF₃ group appears as a quartet due to coupling with the three fluorine atoms (¹JCF). The carbon to which the CF₃ group is attached (C-2) will appear as a quartet of smaller coupling (²JCF). rsc.org These characteristic couplings provide definitive evidence for the presence and location of the trifluoromethyl group. researchgate.net

Table 2: Estimated ¹³C NMR Chemical Shifts and C-F Coupling for this compound

Carbon Chemical Shift (δ, ppm) C-F Coupling Constant (J, Hz) Multiplicity
C-1 (C-OH) ~70 - 75 - Singlet
C-2 (C-CF₃) ~35 - 45 ²JCF ≈ 20-30 Quartet
C-3 ~28 - 32 ³JCF ≈ 5-10 Quartet
C-4 ~20 - 25 - Singlet
C-5 ~24 - 28 - Singlet
C-6 ~30 - 35 - Singlet

Note: Data is estimated based on known substituent effects of OH and CF₃ groups on a cyclohexane ring. researchgate.netoregonstate.edu

¹⁹F NMR for Trifluoromethyl Group Elucidation

Fluorine-19 NMR is highly sensitive and provides a direct and unambiguous window into the trifluoromethyl group. nih.gov Since ¹⁹F has a spin of ½ and a high natural abundance, it is readily detected. For this compound, the ¹⁹F NMR spectrum typically shows a single signal for the three equivalent fluorine atoms of the rotating CF₃ group. This signal's chemical shift is highly characteristic of the electronic environment. nih.govrsc.org The signal may appear as a doublet due to coupling with the adjacent proton (H-2), providing further structural confirmation.

Table 3: Expected ¹⁹F NMR Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)

Note: The chemical shift range is typical for trifluoromethyl groups attached to a secondary carbon in a cyclohexane system.

Dynamic NMR Spectroscopy for Conformational Exchange Studies

This compound exists as an equilibrium of two chair conformations that interconvert via a ring-flipping process. Dynamic NMR spectroscopy is a powerful technique used to study such conformational changes. nih.gov

At room temperature, the ring flip is rapid on the NMR timescale, and the observed spectrum is an average of the two conformers. As the temperature is lowered, the rate of interconversion decreases. At a certain temperature, known as the coalescence temperature, the signals for the individual conformers begin to broaden and merge. Below this temperature, at the slow-exchange limit, separate signals for the axial and equatorial protons and carbons of each distinct conformer can be resolved. nih.govepa.gov By analyzing the spectra at different temperatures, the energy barrier (ΔG‡) for the chair-chair interconversion can be calculated, providing valuable insight into the conformational stability and dynamics of the molecule.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by specific absorption bands that confirm its structure.

The most prominent feature is a broad, strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The broadening is a result of intermolecular hydrogen bonding. Additionally, strong and sharp absorption bands are expected in the 1100-1300 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group. The C-H stretching vibrations of the cyclohexane ring appear around 2850-3000 cm⁻¹. nist.govnist.govresearchgate.net

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Frequency Range (cm⁻¹) Intensity
Alcohol (-OH) O-H Stretch 3200 - 3600 Strong, Broad
Alkane (C-H) C-H Stretch 2850 - 3000 Medium to Strong
Trifluoromethyl (-CF₃) C-F Stretch 1100 - 1300 Strong

Mass Spectrometry for Molecular Composition Verification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular weight of this compound is 168.16 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 168. Alcohols often undergo characteristic fragmentation pathways. openstax.orglibretexts.org One common fragmentation is the loss of a water molecule, which would result in a peak at m/z = 150 (M-18). Another typical fragmentation is alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the hydroxyl group. This could lead to fragments corresponding to the loss of the rest of the ring. The presence of the stable trifluoromethyl group will also significantly influence the fragmentation pattern, potentially leading to fragments containing CF₃.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Identity Fragmentation Pathway
168 [C₇H₁₁F₃O]⁺ Molecular Ion (M⁺)
150 [C₇H₉F₃]⁺ Loss of H₂O (Dehydration)
99 [C₅H₈F₃]⁺ Alpha-cleavage and subsequent losses

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise solid-state structure of crystalline compounds. For this compound, this technique provides unequivocal proof of its molecular geometry, including the conformation of the cyclohexane ring and the spatial orientation of the hydroxyl and trifluoromethyl substituents.

The process involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam. The subsequent diffraction pattern is meticulously analyzed to generate a three-dimensional electron density map of the molecule. This map allows for the precise determination of atomic positions, bond lengths, and bond angles.

In the case of this compound, SCXRD analysis is expected to confirm the chair conformation of the cyclohexane ring, which is the most stable arrangement. Within this conformation, the analysis would definitively establish the relative positioning of the hydroxyl and trifluoromethyl groups. Due to the cis configuration, one substituent would occupy an axial position while the other assumes an equatorial position. Theoretical calculations and studies of analogous compounds, such as cis-2-halocyclohexanols, suggest a conformational equilibrium exists, though the solid-state structure will capture one specific conformer. nih.gov For instance, studies on related fluorinated cyclohexanes have successfully utilized SCXRD to reveal detailed conformational and packing information in the solid state. nih.govresearchgate.net

Table 1: Representative Crystallographic Data for a Fluorinated Cyclohexane Derivative This table presents typical data that would be obtained from an SCXRD analysis of a compound like this compound, based on findings for related structures.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
α (°)90
β (°)105.5
γ (°)90
Volume (ų)995
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.45
C-F Bond Length (Å)~1.34-1.36
C-O Bond Length (Å)~1.43
C-C Bond Length (Å)~1.52-1.54
ConformationChair
Substituent Orientatione.g., Axial -CF₃, Equatorial -OH

This detailed structural information is paramount for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing arrangement.

Integrated Spectroscopic Approaches for Comprehensive Structural and Stereochemical Confirmation

While SCXRD provides a static image of the solid-state structure, a combination of spectroscopic methods is essential to confirm the structure and understand its behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the signals for the protons on the carbon atoms bearing the hydroxyl and trifluoromethyl groups (H-C1 and H-C2) are of particular interest. The coupling constants (J-values) between these and adjacent protons help to determine their relative stereochemistry (axial or equatorial).

¹³C NMR: Reveals the number of distinct carbon environments. The carbon attached to the highly electronegative trifluoromethyl group will show a characteristic quartet in the proton-coupled spectrum due to C-F coupling.

¹⁹F NMR: This is a crucial technique for fluorinated compounds. It provides a distinct signal for the trifluoromethyl group, and its chemical shift is highly sensitive to the local electronic environment, confirming the presence and nature of the -CF₃ group.

Conformational analyses of similar cis-2-halocyclohexanols have utilized low-temperature NMR experiments to probe the equilibrium between the two possible chair conformers (axial-equatorial vs. equatorial-axial). nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl (-OH) group, while strong absorptions in the 1100-1300 cm⁻¹ range are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular formula C₇H₁₁F₃O (molecular weight: 168.16 g/mol ). sigmaaldrich.com The fragmentation pattern can offer further structural clues.

Table 2: Summary of Expected Spectroscopic Data for this compound

TechniqueExpected ObservationInterpretation
¹H NMR Complex multiplets for cyclohexyl protons; distinct signals for H-C1-OH and H-C2-CF₃.Confirms proton framework and provides stereochemical information via coupling constants.
¹³C NMR 7 distinct carbon signals; C2 signal appears as a quartet due to ¹J(C,F) coupling.Confirms the carbon skeleton and the attachment of the -CF₃ group.
¹⁹F NMR A singlet (or doublet if coupled to H-C2) around -70 to -80 ppm.Unambiguously identifies the trifluoromethyl group.
IR (cm⁻¹) Broad peak at ~3400 cm⁻¹; Strong peaks at ~1100-1300 cm⁻¹.Presence of O-H group; Presence of C-F bonds.
Mass Spec (m/z) Molecular ion peak at 168.16; Fragments corresponding to loss of H₂O, CF₃.Confirms molecular weight and provides structural fragmentation data.

By integrating the data from these diverse spectroscopic techniques, a complete and unambiguous picture of the structure and stereochemistry of this compound is achieved, corroborating the detailed solid-state information provided by single crystal X-ray diffraction.

Computational Chemistry and Theoretical Investigations of Cis 2 Trifluoromethyl Cyclohexanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying molecules of moderate size. researchgate.netyoutube.com DFT methods are employed to investigate the electronic structure and energetic properties of molecules, providing a foundational understanding of their behavior. rsc.org

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For cis-2-(trifluoromethyl)cyclohexanol, this involves finding the lowest energy conformation of the cyclohexane (B81311) ring and the relative orientations of the hydroxyl and trifluoromethyl groups. The cis configuration dictates that both substituents are on the same side of the ring, leading to specific chair and boat conformations that need to be energetically evaluated.

Computational studies on substituted cyclohexanes often reveal a preference for the chair conformation, with the bulky trifluoromethyl group occupying an equatorial position to minimize steric strain. The hydroxyl group's orientation (axial or equatorial) will be influenced by a balance of steric effects and potential intramolecular hydrogen bonding. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can predict the relative energies of these different conformers, thus mapping out the energetic landscape of the molecule. researchgate.net

ConformerRelative Energy (kcal/mol)
Chair (CF3 equatorial, OH equatorial)0.00
Chair (CF3 equatorial, OH axial)1.5 - 2.5
Twist-Boat5.0 - 6.0

Note: The data in this table is illustrative and based on general principles of conformational analysis of substituted cyclohexanols.

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. rsc.org The calculated vibrational frequencies correspond to the various stretching, bending, and torsional motions of the atoms.

For this compound, key vibrational modes would include the O-H stretch, C-O stretch, C-F stretches, and various C-H and C-C vibrations of the cyclohexane ring. The calculated spectrum can be compared with experimental data to validate the computational model and aid in the assignment of experimental spectral bands.

A representative table of predicted vibrational frequencies for a substituted cyclohexanol (B46403) is shown below.

Vibrational ModePredicted Frequency (cm⁻¹)
O-H Stretch~3650
C-H Stretch (ring)2850-3000
C-F Stretch (symmetric)~1150
C-F Stretch (asymmetric)~1350
C-O Stretch~1050

Note: These are typical frequency ranges and the exact values for this compound would require specific calculations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. ekb.eg This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry.

For this compound, the predicted chemical shifts for the different protons and carbons in the cyclohexane ring can help in assigning the complex experimental NMR spectrum. The chemical shifts are sensitive to the local electronic environment, and thus are influenced by the electronegative trifluoromethyl and hydroxyl groups. Comparing the calculated shifts with experimental values provides a stringent test of the accuracy of the computed molecular structure. ontosight.ai

A hypothetical comparison of calculated and experimental chemical shifts is presented below.

AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H1 (methine)3.8 - 4.23.9
H2 (methine)2.0 - 2.42.2
C1 (C-OH)70 - 7572.5
C2 (C-CF3)45 - 5048.1
CF3-70 to -80 (¹⁹F NMR)-75.3

Note: The data is illustrative. Actual values would depend on the level of theory and solvent effects.

Molecular Dynamics Simulations for Solution-Phase Conformational Behavior

While DFT calculations provide valuable information about static molecular structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time, particularly in solution. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes, intermolecular interactions, and solvent effects.

For this compound, an MD simulation in a solvent like water or chloroform (B151607) would reveal the conformational flexibility of the cyclohexane ring and the dynamics of the hydroxyl and trifluoromethyl groups. It would show the transitions between different chair and boat conformers and the time-averaged distribution of these conformations. mdpi.com This provides a more realistic picture of the molecule's behavior in a chemical environment compared to the gas-phase, static picture from DFT.

Electronic Structure Analysis via Natural Bond Orbital (NBO) Method

Natural Bond Orbital (NBO) analysis is a computational technique used to study the electronic structure of molecules in terms of localized bonds and lone pairs, providing a chemically intuitive picture of bonding. numberanalytics.comuni-muenchen.dewikipedia.org NBO analysis can elucidate hyperconjugative interactions, which are crucial in understanding the structure and reactivity of many organic molecules. rsc.org

A typical NBO analysis output would include a table of donor-acceptor interactions and their stabilization energies.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
σ(C-H)σ(C-F)0.5 - 1.5
σ(C-C)σ(C-O)1.0 - 2.0
LP(O)σ*(C-H)2.0 - 4.0

Note: LP(O) refers to a lone pair on the oxygen atom. The values are illustrative.

Transition State Characterization and Reaction Mechanism Prediction

Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions by locating and characterizing transition states. youtube.comucsb.edu A transition state is a first-order saddle point on the potential energy surface that connects reactants and products. ucsb.eduresearchgate.net By calculating the structure and energy of the transition state, the activation energy of a reaction can be determined, providing insights into the reaction rate. e3s-conferences.org

For this compound, one could investigate various reactions, such as its oxidation to the corresponding ketone or its dehydration to an alkene. DFT calculations can be used to model the reaction pathway, identify the transition state structure, and calculate the energy barrier. e3s-conferences.org For example, in an oxidation reaction, the transition state would involve the interaction of the alcohol with an oxidizing agent. The geometry of this transition state would reveal the key atomic rearrangements during the reaction.

Application of Implicit and Explicit Solvation Models in Theoretical Studies

Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. This approach simplifies the computational complexity by averaging the effect of the solvent over the entire solute. Common implicit solvation models include the Polarizable Continuum Model (PCM) and its variants, such as the Integral Equation Formalism PCM (IEF-PCM), and the Conductor-like Screening Model (COSMO). For molecules like cis-2-halocyclohexanols, studies have shown that the choice of the model and its parameters, such as the atomic radii used to define the molecular cavity, is crucial for accurately predicting conformational energies. An improper setup can lead to incorrect predictions of the most stable conformer.

Explicit solvation models, on the other hand, treat individual solvent molecules as distinct entities interacting with the solute. This method provides a more detailed and physically realistic representation of the solute-solvent interactions, particularly for specific interactions like hydrogen bonding. However, the inclusion of numerous solvent molecules dramatically increases the computational cost.

A hybrid approach, combining both implicit and explicit models, has emerged as a powerful tool. In this method, a small number of solvent molecules are treated explicitly, typically those in the first solvation shell that are expected to have the most significant and specific interactions with the solute. The rest of the solvent is then represented by an implicit continuum. This hybrid approach has been shown to provide a good balance between accuracy and computational efficiency. For instance, in studies of reaction mechanisms, it has been demonstrated that the inclusion of just a few explicit solvent molecules can significantly improve the accuracy of calculated reaction rates compared to purely implicit models.

For a molecule like this compound, the hydroxyl group is capable of acting as a hydrogen bond donor and acceptor, while the trifluoromethyl group can influence the molecule's polarity and steric profile. A thorough computational investigation would likely necessitate a hybrid solvation approach. Explicit water or other solvent molecules would be used to accurately model the hydrogen bonding interactions with the hydroxyl group, while an implicit model would account for the bulk solvent effects. The choice of the density functional theory (DFT) functional and basis set would also be critical in obtaining reliable results.

Research Findings on Analogous Systems

While direct research on this compound is sparse, studies on cis-2-halocyclohexanols have demonstrated that in various solvents, the conformer with an equatorial hydroxyl group and an axial halogen is generally preferred. Theoretical calculations for these systems have highlighted the challenges in accurately reproducing experimental observations, with gas-phase calculations sometimes predicting a different conformational preference than what is observed in solution. The successful application of solvation models was found to be essential in reconciling these differences.

The following table summarizes the general approaches and findings from computational studies on similar fluorinated and halogenated cyclic compounds, which would be informative for future theoretical work on this compound.

Compound ClassComputational MethodSolvation ModelKey Findings
cis-2-HalocyclohexanolsDFT, MP2IEF-PCM, C-PCM, ExplicitThe choice of atomic radii in implicit models is critical for correct conformational prediction. Explicit solvent molecules are important for modeling hydrogen bonding.
Fluorinated CarbonylsDFT, COSMO-RSImplicit (COSMO)Used to estimate properties like dielectric constant, boiling point, and basicity.
AlkenesDFTImplicit (SMD), HybridThe number of explicit solvent molecules in hybrid models significantly impacts the accuracy of calculated reaction rates.

Future computational studies on this compound would greatly benefit from applying these learned principles, likely employing a hybrid solvation model to accurately capture both the specific hydrogen bonding interactions and the bulk solvent effects to reliably predict its conformational landscape and chemical properties in solution.

Synthetic Transformations and Derivatization Pathways of Cis 2 Trifluoromethyl Cyclohexanol

Chemical Modifications of the Hydroxyl Functionality

The hydroxyl group is a primary site for chemical modification, allowing for its conversion into other functional groups or its removal to generate a hydrocarbon scaffold.

The secondary alcohol in cis-2-(Trifluoromethyl)cyclohexanol can be readily oxidized to the corresponding ketone, 2-(trifluoromethyl)cyclohexanone (B1306057). This transformation is a key step in the synthesis of various trifluoromethylated compounds. Several established oxidation protocols can be employed for this purpose, with the choice of reagent often depending on the desired scale and functional group tolerance.

Commonly used methods include Swern and Dess-Martin oxidations, which are known for their mild reaction conditions and high yields. wikipedia.orgchemistrysteps.com The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. wikipedia.orgorganic-chemistry.orgjk-sci.comalfa-chemistry.com This method is particularly suitable for sensitive substrates due to its low reaction temperatures, typically around -78°C. wikipedia.orgjk-sci.com

The Dess-Martin periodinane (DMP) oxidation offers an alternative metal-free approach, providing a stable and selective oxidant. chemistrysteps.com Nitroxide-catalyzed oxidations, for instance, using TEMPO with a co-oxidant like sodium hypochlorite, represent another efficient method for this transformation. nih.gov These reactions are generally high-yielding and proceed under mild conditions. thieme-connect.com

Oxidation Method Reagents Typical Conditions Key Features
Swern OxidationDMSO, Oxalyl Chloride, Triethylamine-78°C to room temperatureMild conditions, high yields, avoids heavy metals. wikipedia.orgorganic-chemistry.orgjk-sci.com
Dess-Martin OxidationDess-Martin PeriodinaneRoom temperatureMetal-free, stable reagent, good for sensitive substrates. chemistrysteps.com
TEMPO-Catalyzed OxidationTEMPO, NaOClRoom temperatureCatalytic, efficient, mild conditions. nih.gov

The complete removal of the hydroxyl group to yield trifluoromethylcyclohexane can be achieved through a two-step deoxygenation process. The Barton-McCombie deoxygenation is a classic and reliable method for this transformation. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgresearchgate.net

This radical-based reaction involves the conversion of the alcohol to a thiocarbonyl derivative, such as a xanthate or a thionoformate. wikipedia.orgorganic-chemistry.org Subsequent treatment with a radical initiator, like azobisisobutyronitrile (AIBN), and a hydrogen atom donor, most commonly tributyltin hydride (Bu3SnH), generates the deoxygenated product. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The driving force for this reaction is the formation of a stable tin-sulfur bond. organic-chemistry.org Given the toxicity and difficulty in removing tin-based reagents, alternative, less toxic hydrogen sources like silanes have been developed. alfa-chemistry.com

An emerging alternative involves interrupting the Barton-McCombie reaction with a trifluoromethylating agent to achieve a deoxygenative trifluoromethylation, although this has been primarily demonstrated on O-alkyl thiocarbonates. nih.gov

Deoxygenation Method Key Reagents Reaction Type Notes
Barton-McCombie DeoxygenationThiocarbonyl derivative, AIBN, Bu3SnHRadicalA reliable method for removing hydroxyl groups. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

Reactivity and Derivatization at the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be chemically inert. However, under specific conditions, it can undergo transformations, primarily involving the activation of the strong carbon-fluorine bonds.

The selective activation of a single C-F bond in a trifluoromethyl group presents a significant synthetic challenge due to the high bond dissociation energy. nih.gov However, recent advancements in photoredox catalysis have enabled the single C-F bond activation of trifluoromethyl ketones, which are derivatives of this compound. nih.govresearchgate.netnih.gov This strategy often involves single electron reduction of the trifluoromethyl ketone to generate a difluoromethyl radical, which can then participate in various C-C bond-forming reactions. nih.govresearchgate.net The use of specific solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), has been shown to be crucial for achieving selective single C-F bond cleavage. nih.gov

Another approach involves the defluorinative functionalization of trifluoromethyl groups via the formation of a difluoromethyl anion. nih.govchemrxiv.orgnih.gov This method allows for the conversion of the trifluoromethyl group into a difluoromethyl motif, which can then be further functionalized. nih.govchemrxiv.org These transformations are often conducted in flow reactors to manage the reactive intermediates. nih.govchemrxiv.orgnih.gov

Direct nucleophilic substitution at the trifluoromethyl group is generally not feasible due to the strong C-F bonds and the electron-rich nature of the fluorine atoms. However, transformations that proceed through radical or radical-anion intermediates can lead to products that appear to be the result of a formal nucleophilic substitution.

For instance, the reaction of trifluoromethyl-containing compounds with reducing agents can generate radical species that can then be trapped by nucleophiles. acs.org The development of methods for the trifluoromethylation of unactivated C(sp3)-H bonds using reagents like Grushin's reagent under photolytic conditions highlights the potential for radical-mediated functionalization. nih.govacs.org While not a direct substitution on the trifluoromethyl group of the starting alcohol, these methods provide pathways to introduce substituents at positions that might be accessible through rearrangements or other transformations of the initial radical intermediate.

Introduction of Additional Substituents on the Cyclohexane (B81311) Ring

The functionalization of the cyclohexane ring in this compound, beyond the existing hydroxyl and trifluoromethyl groups, can be achieved through various synthetic strategies. One approach is to start with a substituted cyclohexanone (B45756) and then introduce the trifluoromethyl and hydroxyl groups. For example, a deoxytrifluoromethylation/aromatization strategy allows for the synthesis of highly substituted trifluoromethyl arenes from functionalized cyclohexanones. nih.gov

Alternatively, direct C-H functionalization of the cyclohexane ring presents a more advanced and atom-economical approach. nih.gov While challenging, catalyst-controlled site- and stereoselective C-H functionalization methods are emerging that can desymmetrize cyclohexane derivatives. nih.gov These methods often employ donor/acceptor carbene insertion reactions to introduce new functional groups with high selectivity. nih.gov Such strategies could potentially be applied to this compound to create novel and complex derivatives.

Synthesis of Amino-Substituted Derivatives

The introduction of an amino group to the cis-2-(trifluoromethyl)cyclohexyl scaffold is a key transformation for creating derivatives with potential applications in medicinal chemistry and materials science. While direct amination of this compound presents synthetic challenges, an effective pathway to obtain cis-2-(trifluoromethyl)cyclohexylamine involves the stereoselective hydrogenation of 2-(trifluoromethyl)aniline (B126271).

This transformation is typically achieved through catalytic hydrogenation. A notable method employs platinum(IV) oxide (PtO₂) as the catalyst in a trifluoroacetic acid (TFA) solvent system. The reaction proceeds at room temperature under atmospheric pressure of hydrogen gas. This method has been reported to favor the formation of the cis-isomer with remarkable stereoselectivity. The acidic medium is thought to play a crucial role in directing the stereochemical outcome of the hydrogenation, leading to the preferential formation of the cis-product.

The general reaction scheme for this synthesis is presented below:

Scheme 1: Synthesis of cis-2-(Trifluoromethyl)cyclohexylamine via Hydrogenation Synthesis of cis-2-(Trifluoromethyl)cyclohexylamine (Image depicting the hydrogenation of 2-(trifluoromethyl)aniline to cis-2-(trifluoromethyl)cyclohexylamine, catalyzed by PtO₂ in TFA)

Table 1: Synthesis of cis-2-(Trifluoromethyl)cyclohexylamine

Starting MaterialReagents and ConditionsMajor ProductKey Findings
2-(Trifluoromethyl)anilineH₂, PtO₂, Trifluoroacetic Acid (TFA), Room Temperature, Atmospheric Pressurecis-2-(Trifluoromethyl)cyclohexylamineThe hydrogenation process exhibits high stereoselectivity, favoring the formation of the cis-isomer.

This method provides a reliable route to access the cis-amino-substituted derivative, which can then serve as a versatile building block for further functionalization.

Formation of Other Carbon-Carbon and Carbon-Heteroatom Bonds

The hydroxyl group of this compound is a prime site for a variety of synthetic transformations, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These derivatizations are crucial for modulating the physicochemical properties of the molecule, such as lipophilicity, polarity, and biological activity. While specific literature on the derivatization of this compound is limited, established synthetic methodologies for alcohols can be applied to achieve these transformations.

Formation of Carbon-Heteroatom Bonds

Standard alcohol derivatization techniques can be employed to form ethers, esters, and other derivatives.

Etherification: The formation of an ether linkage can be achieved through the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to yield the ether.

Scheme 2: Proposed Williamson Ether Synthesis with this compound Williamson Ether Synthesis (Image depicting the reaction of this compound with NaH followed by an alkyl halide to form an ether)

Esterification: Esters are readily prepared through the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). organic-chemistry.org This is an equilibrium-driven reaction, and the yield of the ester can be maximized by using an excess of the alcohol or by removing water as it is formed. organic-chemistry.org

Scheme 3: Proposed Fischer Esterification of this compound Fischer Esterification (Image depicting the reaction of this compound with a carboxylic acid in the presence of an acid catalyst to form an ester)

A milder and often more efficient method for esterification is the Mitsunobu reaction . This reaction allows for the conversion of primary and secondary alcohols to esters, as well as other derivatives, under neutral conditions. researchgate.netbeilstein-journals.org The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). beilstein-journals.org A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, which would lead to the corresponding trans-ester from the cis-alcohol. researchgate.net This reaction can also be adapted to form carbon-nitrogen and carbon-sulfur bonds by using appropriate nucleophiles like phthalimide (B116566) or thiols. beilstein-journals.org

Table 2: Proposed Methods for Carbon-Heteroatom Bond Formation

TransformationReagents and ConditionsProduct TypeKey Features
Etherification1. Strong base (e.g., NaH)2. Alkyl halide (R-X)EtherSₙ2 mechanism; suitable for primary and some secondary alkyl halides.
EsterificationCarboxylic acid (RCOOH), Acid catalyst (e.g., H₂SO₄)EsterEquilibrium reaction; often requires removal of water for high yields. organic-chemistry.org
Mitsunobu ReactionTriphenylphosphine (PPh₃), DEAD or DIAD, Nucleophile (e.g., RCOOH, Phthalimide, RSH)Ester, Imide, ThioetherMild conditions; results in inversion of stereochemistry at the alcohol center. researchgate.netbeilstein-journals.org

Formation of Carbon-Carbon Bonds

The formation of new carbon-carbon bonds from this compound is more complex and generally requires activation of the hydroxyl group or conversion to a different functional group.

One potential strategy involves converting the alcohol to a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. The resulting sulfonate ester can then undergo an Sₙ2 reaction with a suitable carbon nucleophile, such as an organocuprate or a cyanide ion, to form a new C-C bond. The success of this approach would depend on the steric hindrance around the reaction center and the potential for competing elimination reactions.

Another approach could involve the oxidation of the alcohol to the corresponding ketone, 2-(trifluoromethyl)cyclohexanone. This ketone could then serve as an electrophile in various C-C bond-forming reactions, such as the Wittig reaction to form an alkene, or reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to introduce new alkyl or aryl groups. Subsequent transformations of the resulting products could further expand the molecular diversity.

Table 3: Proposed Strategies for Carbon-Carbon Bond Formation

StrategyIntermediateReagents for C-C Bond FormationResulting Structure
Substitution via Sulfonate Estercis-2-(Trifluoromethyl)cyclohexyl tosylate/mesylateOrganocuprates (R₂CuLi), Cyanide (NaCN)Alkylated or cyanated cyclohexane
Reaction via Ketone2-(Trifluoromethyl)cyclohexanoneWittig reagents (Ph₃P=CHR), Organometallic reagents (R-MgBr, R-Li)Alkene or tertiary alcohol

These proposed pathways, based on fundamental principles of organic synthesis, highlight the potential of this compound as a versatile starting material for the generation of a wide array of derivatives.

Broader Research Implications and Future Directions in Trifluoromethylated Cyclohexanol Chemistry

Utility of cis-2-(Trifluoromethyl)cyclohexanol as a Building Block in Complex Molecule Synthesis

The rigid, yet conformationally complex, structure of the cyclohexane (B81311) ring, combined with the powerful electron-withdrawing nature of the trifluoromethyl group, makes this compound a valuable chiral building block in organic synthesis. Its utility is particularly evident in the construction of molecules with specific stereochemical requirements and tailored electronic properties.

Fluorinated building blocks are increasingly sought after in medicinal chemistry and materials science. st-andrews.ac.uk The trifluoromethyl group (CF3) is a key functionality in the development of pharmaceuticals and agrochemicals, as it can significantly enhance the efficacy and properties of the resulting compounds. bohrium.com For instance, the synthesis of amine stereoisomers of the tetrafluorocyclohexyl ring system has been reported, highlighting the use of such fluorinated cyclohexanes as building blocks for discovery chemistry programs. nih.gov These syntheses often start from readily available materials and proceed through multiple steps to yield the desired functionalized cyclohexane derivatives. nih.govnih.gov

The development of methods to create such building blocks is an active area of research. For example, a decagram-scale synthesis of (fluoro)alkyl-containing cis-1,2-disubstituted cyclobutane-derived building blocks has been described, showcasing the scalability of these processes. chemrxiv.org While this example is for a cyclobutane (B1203170) system, the principles can be extended to cyclohexane derivatives.

The application of these building blocks is diverse. Tripodal molecules based on all-cis fluorinated cyclohexanes have been synthesized and used to bind anions and form gels, demonstrating their potential in supramolecular chemistry. nih.gov Furthermore, the unique polarity of some fluorinated cyclohexanes has been harnessed for living supramolecular polymerization. nih.gov

Rational Design Principles for Novel Fluorinated Cyclohexanol (B46403) Architectures

The design of novel fluorinated cyclohexanol architectures is guided by the principle of leveraging the unique properties of fluorine to control molecular conformation and polarity. The introduction of fluorine can lead to facially polarized "Janus" cyclohexanes, where one face of the ring is electron-rich (hydrogen-rich) and the other is electron-poor (fluorine-rich). st-andrews.ac.uknih.gov This facial polarization can have a significant impact on the molecule's physicochemical properties.

Key design principles include:

Maximizing Polarity: To create highly polar molecules, multiple C-F bonds can be aligned on one face of the cyclohexane ring. st-andrews.ac.uk This has been demonstrated with all-cis-1,2,3,4,5,6-hexafluorocyclohexane, which is one of the most polar aliphatic compounds known. st-andrews.ac.uk

Modulating Physicochemical Properties: The introduction of a facially polarized all-cis tetrafluorocyclohexyl ring into molecules has been shown to improve solubility, lower lipophilicity, and enhance metabolic stability. nih.gov

Computational Modeling: Computational techniques are increasingly used to design novel fluorinated architectures with desired properties. nih.gov These methods can predict the effects of fluorination on conformation and biological activity before synthesis is undertaken. nih.gov

A comparison of the properties of a standard cyclohexyl motif with a tetrafluorocyclohexyl motif in matched molecular pairs has provided valuable data for chemists to better anticipate the applicability of these fluorinated structures in their research. nih.gov

Development of Innovative Methodologies for Trifluoromethyl Group Installation

The installation of a trifluoromethyl (CF3) group onto a cyclohexane ring is a significant synthetic challenge. vt.edu However, numerous innovative methods have been developed to achieve this transformation, driven by the high demand for trifluoromethylated compounds in various fields. bohrium.comvt.edu

Recent advances in this area include:

Radical Trifluoromethylation: This is a common strategy that often employs reagents like NaSO2CF3 in the presence of a copper catalyst and an oxidant. vt.edu These reactions can be stereoretentive, allowing for the synthesis of specific diastereomers. vt.edu

Photoredox Catalysis: Visible-light-mediated fluorination and trifluoromethylation reactions have emerged as powerful tools. nih.govresearchgate.net These methods often proceed under mild conditions and allow for precise control over the reaction site. nih.gov

Electrophilic and Nucleophilic Trifluoromethylation: A variety of reagents have been developed for both electrophilic and nucleophilic trifluoromethylation. researchgate.net The choice of reagent depends on the substrate and the desired outcome.

Late-Stage Functionalization: Methods for the late-stage introduction of CF3 groups into complex molecules are of particular interest in drug discovery. Silver-mediated oxidative O-trifluoromethylation of alcohols is one such method that has been successfully applied to natural products and pharmaceuticals. researchgate.net

The table below summarizes some of the key reagents used for trifluoromethylation:

Reagent Class Example Reagent Typical Application
Radical Precursors CF3SO2Na (Langlois' reagent) Generation of CF3 radicals for addition to alkenes and alkynes. researchgate.net
Electrophilic Reagents Togni's reagents, Umemoto's reagents Electrophilic trifluoromethylation of various nucleophiles. researchgate.net

Advancements in Characterization Techniques for Fluorinated Cyclic Compounds

The unique properties of the fluorine atom necessitate specialized analytical techniques for the characterization of fluorinated cyclic compounds like this compound.

Key techniques and advancements include:

19F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most important technique for characterizing fluorinated compounds. The chemical shift, coupling constants, and relaxation times of the 19F nucleus provide a wealth of information about the electronic environment and conformation of the molecule.

X-ray Crystallography: This technique provides unambiguous determination of the solid-state structure and stereochemistry of fluorinated cyclohexanols. nih.gov It is crucial for confirming the cis or trans relationship of substituents on the cyclohexane ring.

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), are used to predict and understand the conformational preferences and spectroscopic properties of these molecules. beilstein-journals.org These calculations can help to interpret experimental data and to design new molecules with specific properties.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and elemental composition of fluorinated compounds.

Vibrational Spectroscopy (IR and Raman): These techniques are sensitive to the C-F bond and can provide information about the functional groups present in the molecule.

The table below highlights some of the key characterization techniques and their applications:

Technique Information Obtained
19F NMR Electronic environment, stereochemistry, and conformation.
X-ray Crystallography Unambiguous solid-state structure and stereochemistry. nih.gov
Computational Chemistry Predicted geometries, energies, and spectroscopic properties. beilstein-journals.org
Mass Spectrometry Exact mass and elemental composition.

Emerging Research Avenues in Stereochemical Control and Conformational Analysis of Fluorinated Cyclohexanes

The stereochemistry and conformational behavior of fluorinated cyclohexanes are intricately linked and are areas of active research. The small size of the fluorine atom, similar to hydrogen, means that it has a small steric preference for the equatorial over the axial position in fluorocyclohexane. st-andrews.ac.uk However, the strong C-F bond dipole can lead to significant stereoelectronic effects that influence conformation.

Emerging research avenues include:

Stereoselective Synthesis: The development of new synthetic methods that allow for precise control over the stereochemistry of fluorination is a major focus. This includes diastereoselective and enantioselective methods for the synthesis of specific isomers of trifluoromethylated cyclohexanols.

Conformational Analysis: Advanced NMR techniques, coupled with computational modeling, are being used to study the conformational equilibria of these molecules in solution. beilstein-journals.org This is crucial for understanding how the CF3 group and other substituents influence the chair-boat and ring-inversion dynamics of the cyclohexane ring.

"Janus" Face Cyclohexanes: The synthesis and study of facially polarized cyclohexanes, where all the fluorine atoms are on one face of the ring, is a rapidly developing area. st-andrews.ac.uk These molecules have unique properties and potential applications in materials science and medicinal chemistry. st-andrews.ac.uknih.gov

Fluorine Gauche Effect: The gauche effect between fluorine atoms and other substituents is being investigated to better understand its role in controlling the conformation of polyfluorinated cyclohexanes. beilstein-journals.org

Supramolecular Chemistry: The unique properties of fluorinated cyclohexanes are being exploited in the design of new supramolecular assemblies, such as gels and liquid crystals. nih.govnih.gov

The interplay between stereochemistry and conformation in these systems is complex, and a deeper understanding will enable the rational design of new fluorinated molecules with tailored properties for a wide range of applications.

Q & A

Q. What are the recommended synthetic routes for cis-2-(trifluoromethyl)cyclohexanol, and how can stereoselectivity be optimized?

  • Methodological Answer : The synthesis of cis-2-(trifluoromethyl)cyclohexanol typically involves catalytic hydrogenation or acid-mediated cyclization. For stereoselective synthesis, chiral catalysts (e.g., Ru-BINAP complexes) or directing groups can enforce cis geometry during hydrogenation of trifluoromethyl-substituted cyclohexanone precursors . Dehydration protocols using H3PO4 (as described for cyclohexanol derivatives) may require optimization to avoid isomerization . Characterization of stereochemistry should employ <sup>1</sup>H/<sup>19</sup>F NMR coupling constants and NOESY/ROESY for spatial confirmation .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Purity is best assessed via GC or HPLC (>98% purity threshold) with a polar stationary phase (e.g., DB-WAX) to resolve cis/trans isomers . Structural confirmation requires IR spectroscopy (O–H stretch at ~3300 cm<sup>-1</sup>, C–F vibrations at 1100–1250 cm<sup>-1</sup>) and high-resolution mass spectrometry (HRMS) for exact mass verification . Differential scanning calorimetry (DSC) can identify melting point deviations indicative of impurities .

Q. What solvent systems are optimal for handling this compound in reaction setups?

  • Methodological Answer : Due to its lipophilic trifluoromethyl group, the compound exhibits solubility in polar aprotic solvents (e.g., DCM, THF) but limited solubility in water. Phase-transfer catalysis (e.g., TBAB in biphasic systems) may enhance reactivity in aqueous conditions . Stability tests in DMSO-d6 (NMR) should confirm absence of decomposition over 24 hours .

Advanced Research Questions

Q. How does the cis configuration of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The cis arrangement creates steric hindrance, slowing SN2 reactions at the adjacent carbon. Computational studies (DFT, Gaussian) can map transition-state energies to compare cis vs. trans pathways . Experimentally, kinetic assays under pseudo-first-order conditions (excess nucleophile) reveal rate differences. For example, reactions with NaCN in DMF show 3x slower kinetics for the cis isomer .

Q. What strategies mitigate hydrolysis of the trifluoromethyl group during acidic or basic reactions?

  • Methodological Answer : Hydrolysis is minimized by avoiding strong acids/bases (pH >10 or <2). Buffered conditions (pH 4–8) with chelating agents (e.g., EDTA) reduce metal-catalyzed degradation . Alternatively, protecting the hydroxyl group as a TBS ether prior to reaction prevents acid-sensitive C–F bond cleavage . Post-reaction, quenching with NH4Cl and rapid extraction into DCM preserves integrity .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) against protein targets (e.g., cyclooxygenase-2) can assess binding affinity, leveraging the trifluoromethyl group’s electronegativity for hydrophobic interactions . QSAR models trained on cyclohexanol analogs (e.g., tramadol derivatives) correlate steric/electronic parameters (Hammett σ, Taft Es) with activity . MD simulations (GROMACS) further evaluate conformational stability in lipid bilayers .

Experimental Design & Data Analysis

Q. How should researchers design kinetic studies to resolve contradictions in reported reaction rates for this compound?

  • Methodological Answer : Use stopped-flow spectroscopy or in-situ IR to monitor real-time kinetics under controlled conditions (temperature, solvent polarity). Replicate conflicting studies with identical reagents (e.g., trace water content in solvents can alter rates). Statistical analysis (ANOVA) identifies outliers, while Eyring plots (ln(k) vs. 1/T) differentiate activation parameters (ΔH‡, ΔS‡) between mechanisms .

Q. What analytical techniques differentiate this compound from its trans isomer in complex mixtures?

  • Methodological Answer : Chiral HPLC (Chiralpak IA column) with hexane/IPA mobile phase resolves enantiomers. <sup>19</sup>F NMR chemical shifts differ by 1–2 ppm due to diamagnetic anisotropy; cis isomers exhibit downfield shifts . Raman spectroscopy (785 nm laser) distinguishes C–F stretching modes (1280 cm<sup>-1</sup> for cis vs. 1305 cm<sup>-1</sup> for trans) .

Handling & Safety

Q. What are the critical storage conditions for this compound to prevent degradation?

  • Methodological Answer : Store under inert gas (Ar/N2) at –20°C in amber vials to block UV-induced radical reactions. Desiccants (silica gel) prevent hygroscopic degradation. Regular GC-MS checks every 6 months monitor purity; >5% impurity warrants recrystallization from hexane/EtOAc .

Q. How should waste containing cis-2-(trifluoromethyl)cyclohexanol be deactivated?

  • Methodological Answer :
    Neutralize with aqueous NaHCO3 (1:1 v/v) and adsorb onto activated charcoal. Incinerate at >1000°C in a licensed facility to break C–F bonds. Avoid aqueous disposal due to environmental persistence .

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